MIK665

Descripción general

Descripción

MIK665, also known as S 64315, is an inhibitor of induced myeloid leukemia cell differentiation protein (Mcl-1; Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, this compound binds to and inhibits the activity of Mcl-1, which promotes apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival

Aplicaciones Científicas De Investigación

Malignidades Hematológicas

MIK665 se ha utilizado en un ensayo clínico en humanos para pacientes con malignidades hematológicas {svg_1}. El estudio se centró en pacientes con linfoma no Hodgkinoso recidivante/refractario, leucemia mieloide aguda recidivante/refractaria o mieloma múltiple recidivante/refractario {svg_2}. El objetivo del estudio fue identificar las dosis y los programas de administración de VOB560 y this compound que se pueden administrar de forma segura y determinar si la combinación puede tener posibles beneficios para los pacientes {svg_3}.

Linfoma no Hodgkinoso (NHL)

This compound se ha utilizado en el tratamiento del Linfoma no Hodgkinoso (NHL) {svg_4}. Está diseñado para bloquear las funciones de las proteínas BCL2 y MCL1, de modo que las células tumorales que dependen de estas proteínas experimenten muerte celular {svg_5}.

Leucemia Mieloide Aguda (AML)

This compound se encuentra actualmente en fase 1 para la Leucemia Mieloide Aguda (AML) {svg_6}. Provoca una activación dependiente de la dosis de la vía de apoptosis intrínseca de una manera dependiente de Bax/Bak, según lo medido por la actividad de caspasa y la PARP escindida {svg_7}.

Mieloma Múltiple (MM)

This compound también se utiliza en el tratamiento del Mieloma Múltiple (MM) {svg_8}. Muestra una fuerte actividad de muerte celular en un panel diverso de líneas celulares tumorales hematológicas humanas, incluyendo AML, linfoma y MM {svg_9}.

Síndrome Mielodisplásico (MDS)

This compound se encuentra actualmente en fase 1 para el Síndrome Mielodisplásico (MDS) {svg_10}. Está diseñado para bloquear las funciones de las proteínas BCL2 y MCL1, de modo que las células tumorales que dependen de estas proteínas experimenten muerte celular {svg_11}.

Linfoma

This compound se encuentra actualmente en fase 1 para Linfoma {svg_12}. Muestra una fuerte actividad de muerte celular en un panel diverso de líneas celulares tumorales hematológicas humanas, incluyendo AML, linfoma y MM {svg_13}.

Mecanismo De Acción

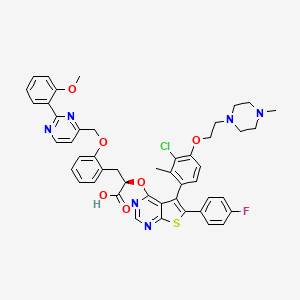

MIK665, also known as (2R)-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid or ®-MIK665, is a potent and selective inhibitor of Mcl-1 .

Target of Action

This compound primarily targets the Mcl-1 protein . Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family of proteins, which is often overexpressed in cancer cells, supporting their aberrant survival .

Mode of Action

This compound binds to human Mcl-1 with a sub-nanomolar affinity and selectively over other anti-apoptotic Bcl-2 family members . It causes dose-dependent activation of the intrinsic apoptosis pathway in a Bax/Bak-dependent manner, as measured by increased caspase activity and cleaved PARP .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting Mcl-1, this compound promotes apoptosis of cells overexpressing Mcl-1 . This results in strong cell killing activity in a diverse panel of human hematological tumor cell lines .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently being studied in phase 1 clinical trials . The compound is administered intravenously .

Result of Action

This compound shows strong cell killing activity in a diverse panel of human hematological tumor cell lines, including Acute Myeloid Leukemia (AML), lymphoma, and Multiple Myeloma (MM) . In vivo, this compound demonstrated potent and dose-dependent apoptotic and antitumor response after intravenous administration in several human hematological tumor models .

Action Environment

The action of this compound can be influenced by the tumor microenvironment, including factors such as the presence of other anti-apoptotic Bcl-2 family members. The combination of this compound with BCL2 inhibitors showed strong and durable antitumor responses in several hematological tumor models both in vitro and in vivo .

Análisis Bioquímico

Biochemical Properties

MIK665 functions as a selective inhibitor of Mcl-1 by binding to its BH3 binding groove with high affinity. This interaction prevents Mcl-1 from sequestering pro-apoptotic proteins such as BAX and BAK, thereby promoting apoptosis. This compound has a sub-nanomolar affinity for human Mcl-1 (Ki 0.048 nM) and exhibits selectivity over other anti-apoptotic Bcl-2 family members . The compound’s ability to inhibit Mcl-1 is crucial for its role in inducing apoptosis in cancer cells that rely on Mcl-1 for survival.

Cellular Effects

This compound has been shown to induce apoptosis in a variety of cancer cell lines, including AML, lymphoma, and MM. The compound activates the intrinsic apoptosis pathway in a dose-dependent manner, leading to increased caspase activity and cleavage of poly (ADP-ribose) polymerase (PARP) . In addition to its pro-apoptotic effects, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of Mcl-1 disrupts the balance between pro- and anti-apoptotic signals, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the BH3 binding groove of Mcl-1, which prevents Mcl-1 from interacting with pro-apoptotic proteins such as BAX and BAK. This inhibition releases the pro-apoptotic proteins, allowing them to initiate the mitochondrial pathway of apoptosis. The activation of this pathway results in the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death . Additionally, this compound has been shown to cause dose-dependent activation of the intrinsic apoptosis pathway, as evidenced by increased caspase activity and cleaved PARP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its pro-apoptotic activity in both in vitro and in vivo studies. Long-term exposure to this compound has been shown to result in sustained apoptotic responses in cancer cells, with minimal degradation observed over time . The compound’s ability to maintain its activity over extended periods is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated potent and dose-dependent antitumor activity in various hematologic tumor models, including AML and MM. The compound’s efficacy is observed at well-tolerated doses, with complete regression of established tumors achieved in some cases . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate apoptosis. The compound interacts with enzymes and cofactors that modulate the intrinsic apoptosis pathway. By inhibiting Mcl-1, this compound disrupts the balance between pro- and anti-apoptotic signals, leading to increased apoptotic flux and cell death . The compound’s effects on metabolic pathways are crucial for its ability to induce apoptosis in cancer cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s high affinity for Mcl-1 allows it to localize to specific cellular compartments where Mcl-1 is expressed. This targeted distribution enhances the compound’s efficacy in inducing apoptosis in cancer cells . Additionally, this compound’s ability to accumulate in tumor tissues contributes to its antitumor activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its pro-apoptotic effects. The compound’s binding to Mcl-1 within the mitochondria prevents the sequestration of pro-apoptotic proteins, thereby promoting the release of cytochrome c and activation of the mitochondrial pathway of apoptosis . This compound’s localization to the mitochondria is essential for its ability to induce apoptosis in cancer cells.

Propiedades

IUPAC Name |

(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H44ClFN6O6S/c1-29-34(16-17-38(42(29)48)59-25-24-55-22-20-54(2)21-23-55)40-41-45(51-28-52-46(41)62-43(40)30-12-14-32(49)15-13-30)61-39(47(56)57)26-31-8-4-6-10-36(31)60-27-33-18-19-50-44(53-33)35-9-5-7-11-37(35)58-3/h4-19,28,39H,20-27H2,1-3H3,(H,56,57)/t39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYIMGFMRFVOMB-LDLOPFEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H44ClFN6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

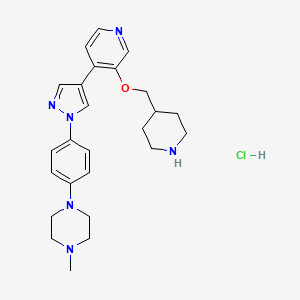

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

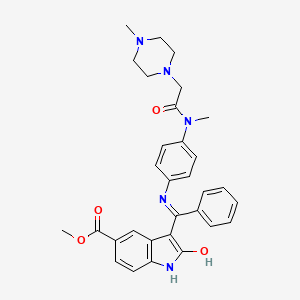

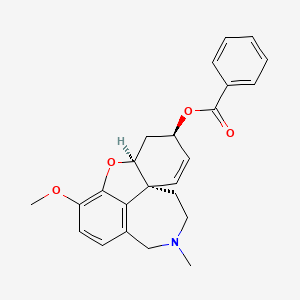

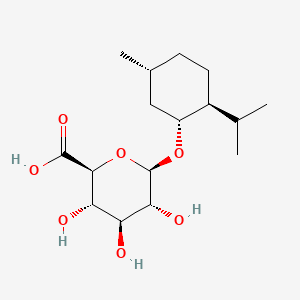

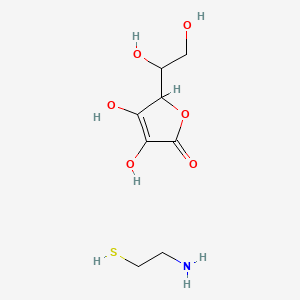

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide](/img/structure/B608954.png)